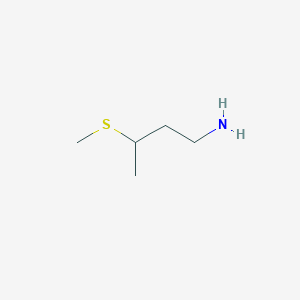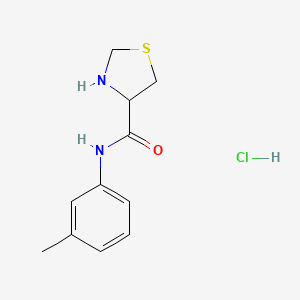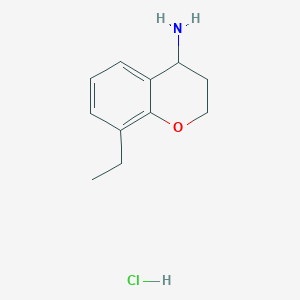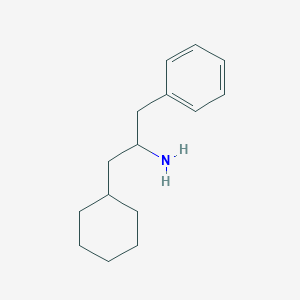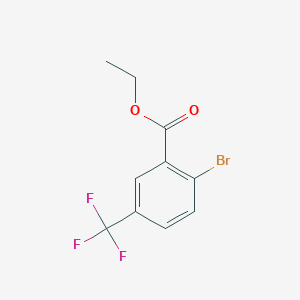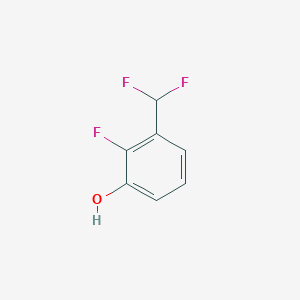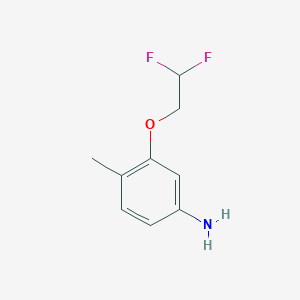
3-(2,2-Difluoroethoxy)-4-methylaniline
Vue d'ensemble
Description
“3-(2,2-Difluoroethoxy)-4-methylaniline” is a compound that contains an aniline group, which is a phenyl group attached to an amino group. It also contains a difluoroethoxy group attached to the third carbon of the phenyl ring and a methyl group attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the aniline) with an amino group (NH2), a methyl group (CH3), and a 2,2-difluoroethoxy group (OCH2CF2H) attached to it .
Chemical Reactions Analysis
As an aniline derivative, this compound could participate in various chemical reactions. For example, it might undergo electrophilic substitution reactions or could be used as a building block in the synthesis of more complex molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the difluoroethoxy group might influence its polarity, boiling point, and solubility .
Applications De Recherche Scientifique
Spectroscopic Analysis
- Fourier Transform Infrared and FT-Raman Spectral Analysis : Studies have used techniques like Fourier Transform Infrared (FTIR) and FT-Raman to analyze compounds similar to 3-(2,2-Difluoroethoxy)-4-methylaniline, particularly focusing on vibrational modes and interactions between different groups within the molecules (Arjunan & Mohan, 2008). Such analyses are crucial for understanding the molecular structure and behavior of chemical compounds.
Chemical Synthesis and Reaction Studies
- Palladium(0) Catalyzed Synthesis : Research involving the synthesis of compounds like 3-(2,2-Difluoroethoxy)-4-methylaniline has explored palladium(0) catalyzed Suzuki cross-coupling reactions. These studies focus on incorporating various functional groups and understanding the reactivity and structural features of these compounds (Rizwan et al., 2021).
Spectroelectrochemical Behavior
- UV–Vis Spectroelectrochemical Studies : Similar compounds have been studied for their UV–Vis spectroelectrochemical properties, particularly during processes like homo- and copolymerization. This research provides insights into the electronic structures and reactivity of these molecules (Bilal, Shah, & Holze, 2013).
Non-Linear Optical Properties
- Exploration of Non-Linear Optical Properties : Studies on derivatives of 3-(2,2-Difluoroethoxy)-4-methylaniline have focused on their non-linear optical properties. This includes investigations into molecular electrostatic potential and reactivity descriptors, which are critical for applications in materials science and photonics (Rizwan et al., 2021).
Molecular Structure and Reactivity
- Investigations of Molecular Structure : Detailed studies have been conducted using spectroscopic methods and theoretical calculations to understand the molecular structure and physicochemical properties of compounds structurally similar to 3-(2,2-Difluoroethoxy)-4-methylaniline. Such studies are vital for designing and synthesizing new chemical entities with desired properties (Kose, Karabacak, & Atac, 2015).
Environmental Impact and Degradation
- Degradation Studies : There is research on the degradation of similar compounds like aniline derivatives by bacterial strains. Such studies are significant for understanding the environmental impact and biodegradation pathways of these chemicals (Liu et al., 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2,2-difluoroethoxy)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6-2-3-7(12)4-8(6)13-5-9(10)11/h2-4,9H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTQHCQAWMMFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethoxy)-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride](/img/structure/B1420949.png)
![2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1420951.png)
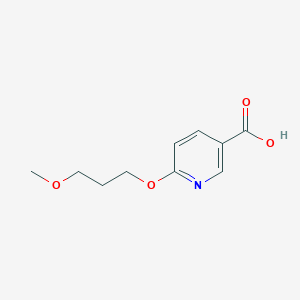
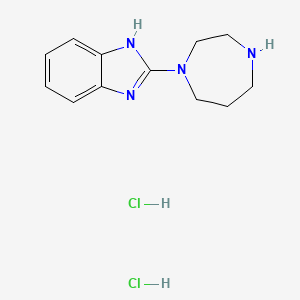
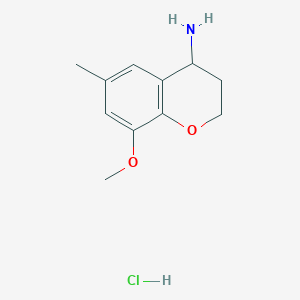
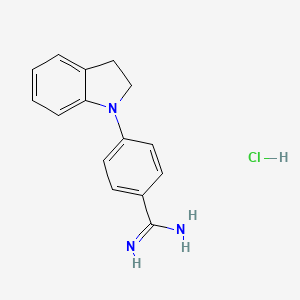
![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1420962.png)
![2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B1420963.png)
